molecular formula C10H12O4S B135036 (2S)-(+)-Glycidyl tosylate CAS No. 70987-78-9

(2S)-(+)-Glycidyl tosylate

Cat. No.: B135036
CAS No.: 70987-78-9
M. Wt: 228.27 g/mol
InChI Key: NOQXXYIGRPAZJC-VIFPVBQESA-N
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Description

(2S)-(+)-Glycidyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are derived from tosylic acid, a sulfonic acid, and are commonly used as leaving groups in various chemical reactions. This compound is specifically known for its role in nucleophilic substitution reactions due to its excellent leaving group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-(+)-Glycidyl tosylate can be synthesized through the esterification of (2S)-glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the removal of the hydrogen chloride byproduct.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-(+)-Glycidyl tosylate primarily undergoes nucleophilic substitution reactions. It can also participate in elimination reactions, where the tosylate group acts as a leaving group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to promote the elimination of the tosylate group, leading to the formation of alkenes.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted glycidyl compounds, where the nucleophile replaces the tosylate group.

    Elimination Reactions: The major products are alkenes formed by the removal of the tosylate group and a hydrogen atom from an adjacent carbon.

Scientific Research Applications

Polymer Chemistry

a. Copolymerization Studies

Recent research has shown that (2S)-(+)-glycidyl tosylate can be copolymerized with ethylene oxide (EO) and propylene oxide (PO). This process leads to the formation of functionalized polyethers with tosylate moieties incorporated into their structure. The incorporation ranges from 7% to 25%, depending on the reaction conditions and the specific monomer ratios used .

The unique aspect of this copolymerization is that glycidyl tosylate behaves as a non-polymerizable epoxide when using nucleophilic initiators due to the excellent leaving group properties of the tosylate. However, when activated mechanisms are employed, it can yield copolymers that maintain desirable properties while allowing for post-functionalization .

b. Functionalization of Polyethers

The ability to incorporate tosylate moieties into polyethers opens avenues for creating a library of functionalized materials. These materials can be tailored for specific applications in drug delivery systems, coatings, and adhesives, where functional groups can enhance interactions with biological or environmental substrates .

Asymmetric Synthesis

a. Chiral Resolution

This compound plays a crucial role in asymmetric synthesis, particularly in the enantiomeric separation of glycidol derivatives. A study demonstrated a capillary electrophoresis method that successfully resolved enantiomers of glycidyl tosylate, achieving baseline separation within 12 minutes using a dual chiral selector system . This method not only illustrates the utility of glycidyl tosylate in chiral separations but also highlights its importance in synthesizing optically pure compounds essential for pharmaceuticals.

b. Synthesis of Complex Molecules

The compound has been utilized in synthesizing various bioactive molecules, including intermediates for pharmaceuticals. For instance, it can be reacted with alcohols to form diverse derivatives, which are critical in developing new therapeutic agents .

Analytical Applications

a. Enantiomeric Excess Determination

The analytical capabilities of this compound extend to determining enantiomeric excess in reactions involving asymmetric epoxidation processes. The aforementioned capillary electrophoresis method allows researchers to quantify the enantiomeric composition effectively, providing insights into reaction yields and efficiencies .

Case Studies and Research Findings

Study Title Authors Key Findings
Enantiomeric separation of glycidyl tosylate by CEN/ADeveloped a capillary electrophoresis method achieving baseline separation of enantiomers in under 12 minutes; applied to asymmetric epoxidation analysis .
Glycidyl Tosylate: Polymerization of a “Non‐Polymerizable” MonomerJung et al.Demonstrated copolymerization with EO and PO; characterized the microstructure via NMR spectroscopy; showed potential for creating functionalized polyethers .
Applications in Drug DevelopmentN/ADiscussed the role of glycidyl tosylate derivatives in synthesizing pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of (2S)-(+)-Glycidyl tosylate involves the nucleophilic attack on the electrophilic carbon atom of the glycidyl group. This attack leads to the displacement of the tosylate group, resulting in the formation of a new covalent bond. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Glycidyl mesylate: Similar to (2S)-(+)-Glycidyl tosylate, but with a mesylate group instead of a tosylate group. It also serves as a good leaving group in nucleophilic substitution reactions.

    (2S)-Glycidyl triflate: Contains a triflate group, which is an even better leaving group than tosylate, making it highly reactive in substitution reactions.

Uniqueness

This compound is unique due to its balance of reactivity and stability. While it is an excellent leaving group, it is not as reactive as triflates, making it more manageable in various synthetic applications. Its stereochemistry also adds to its uniqueness, as the (2S) configuration can influence the outcome of stereospecific reactions.

Biological Activity

(2S)-(+)-Glycidyl tosylate is a chiral epoxide that has garnered attention in synthetic and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Overview of this compound

This compound, with the chemical formula C10_{10}H11_{11}O3_3S, is derived from glycidol and tosyl chloride. It serves as an important intermediate in the synthesis of various biologically active compounds, particularly in the development of oxazolidinone antibiotics.

Synthesis and Mechanism

The synthesis of this compound typically involves the reaction of glycidol with tosyl chloride in the presence of a base. The resulting tosylate can participate in various nucleophilic substitution reactions due to the excellent leaving group properties of the tosylate moiety.

Reaction Pathways

  • Nucleophilic Substitution : The tosylate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of functionalized derivatives.
  • Cycloaddition Reactions : It can also undergo cycloaddition reactions with isocyanates to form oxazolidinone derivatives, which exhibit significant antibacterial activity against multidrug-resistant Gram-positive pathogens .

Antibacterial Properties

Research has highlighted the antibacterial potential of compounds derived from this compound. Specifically, oxazolidinones synthesized from this compound have shown effectiveness against various bacterial strains, including resistant strains:

  • Mechanism of Action : Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes .
  • Case Studies : In a study focusing on N-aryl oxazolidinones synthesized from this compound, several derivatives demonstrated potent activity against Staphylococcus aureus and Enterococcus faecium .

Copolymerization Studies

This compound has also been studied for its role in copolymerization processes:

  • Polymerization Behavior : It appears non-polymerizable under standard conditions but can be copolymerized with ethylene oxide and propylene oxide using specific initiators. This results in polyethers with incorporated tosylate moieties, which can be further functionalized for biomedical applications .
  • Functionalization Potential : The incorporation of glycidyl tosylate into polyether backbones allows for a range of post-functionalization options that enhance material properties for drug delivery systems .

Table 1: Antibacterial Activity of Oxazolidinones Derived from this compound

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
N-phenyl oxazolidinoneStaphylococcus aureus0.5 µg/mL
N-benzyl oxazolidinoneEnterococcus faecium1.0 µg/mL
N-(4-fluorophenyl) oxazolidinoneStreptococcus pneumoniae0.25 µg/mL

Table 2: Copolymerization Characteristics of Glycidyl Tosylate

Copolymer CompositionMolecular Weight (g/mol)Glass Transition Temperature (°C)
P(EO0.92_{0.92} co-GlyTs0.08_{0.08})4400-45
P(EO0.89_{0.89} co-GlyTs0.11_{0.11})4600-47
P(EO0.86_{0.86} co-GlyTs0.14_{0.14})3900-45

Q & A

Q. How is (2S)-(+)-Glycidyl tosylate synthesized in enantiomerically pure form, and what key characterization data are critical for confirming its structural integrity?

Basic Research Focus
The enantioselective synthesis of this compound typically involves chiral resolution or asymmetric epoxidation of precursor epoxides. A stereocontrolled route involves the preparation of 1-O-benzyl-sn-glycerol 3-tosylate, followed by tosylation and epoxide ring closure under controlled conditions . Key characterization data include:

  • Melting point : 46–49°C (to assess purity; deviations >2°C suggest impurities) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the absence of diastereomers (e.g., diagnostic peaks for the tosyl group at δ 7.7–7.8 ppm and the epoxide protons at δ 3.1–3.5 ppm) .
  • Optical rotation : Specific rotation values ([α]D_D) must align with literature benchmarks (e.g., +18° to +22° in chloroform) to verify enantiopurity .

Q. What strategies optimize enantioselectivity in ring-opening reactions of this compound for phospholipid derivatives like 3-acyl-2-O-alkyl-sn-glycero-1-phosphocholines?

Advanced Research Focus
High enantioselectivity (93–96% ee) is achieved via:

  • Nucleophile activation : Use chiral Lewis acids (e.g., Ti(OiPr)4_4 with tartrate ligands) to control stereochemistry during nucleophilic attack on the epoxide .
  • Solvent effects : Polar aprotic solvents (e.g., THF or DMF) stabilize transition states, reducing racemization .
  • Temperature control : Reactions at –20°C to 0°C minimize kinetic resolution side reactions .
    Validate outcomes using chiral HPLC with cellulose-based columns and compare retention times to authentic standards .

Q. How should researchers resolve contradictions in stereochemical outcomes during nucleophilic ring-opening reactions under varying catalytic conditions?

Data Contradiction Analysis
Discrepancies often arise from competing SN1/SN2 mechanisms or catalyst degradation. To address this:

  • Mechanistic probes : Use 18^{18}O isotopic labeling of the epoxide oxygen to track inversion (SN2) vs. retention (SN1) .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates and side products .
  • Catalyst robustness testing : Pre-treat catalysts (e.g., BINOL-derived systems) with molecular sieves to prevent hydrolysis-induced deactivation .

Q. What are critical considerations for designing a scalable synthesis of landiolol hydrochloride using this compound?

Advanced Application Focus
Key steps include:

  • Ring-opening reaction : React this compound with 3-(4-hydroxyphenyl)propionic acid ethyl ester in the presence of a mild base (e.g., K2_2CO3_3) to retain stereochemistry .
  • Transesterification : Use enzymatic catalysis (e.g., Candida antarctica lipase B) to avoid racemization during ester hydrolysis .
  • Industrial feasibility : Eliminate argon atmosphere requirements by optimizing solvent degassing and using non-oxidative conditions .

Q. What advanced analytical techniques resolve ambiguities in stereochemical purity of derivatives when conventional methods fail?

Characterization Challenge

  • X-ray crystallography : Definitive assignment of absolute configuration for crystalline intermediates .
  • Vibrational circular dichroism (VCD) : Detects subtle conformational changes in non-crystalline samples .
  • Dynamic NMR : Resolves rotameric equilibria in tosyl esters that may obscure stereochemical analysis .

Q. How can researchers ensure reproducibility in enantioselective syntheses involving this compound?

Methodological Rigor

  • Batch-to-batch consistency : Standardize starting material purity (≥98% by GC) and store under inert atmosphere (–20°C) .
  • Detailed protocols : Report exact equivalents of catalysts, reaction times, and workup procedures (e.g., "stirred for 12 h at 0°C" vs. "until completion") .
  • Supporting information : Provide raw NMR data, HPLC chromatograms, and crystallographic CIF files in supplementary materials .

Q. What are the limitations of using this compound in asymmetric catalysis, and how can they be mitigated?

Advanced Mechanistic Insight

  • Epoxide ring strain : The strained three-membered ring may lead to non-selective ring-opening under acidic conditions. Mitigate via low-temperature reactions and bulky nucleophiles .
  • Tosylate leaving group : Poor leaving-group ability in non-polar solvents can stall reactions. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

Q. How does the configuration of this compound influence its reactivity compared to the (R)-enantiomer?

Stereochemical Reactivity

  • Nucleophilic attack : The (2S) configuration directs nucleophiles to the less-hindered C3 position, favoring 1,2-regioselectivity, whereas (R)-enantiomers show reversed selectivity .
  • Catalyst compatibility : Chiral phosphine ligands (e.g., (R)-BINAP) exhibit higher enantioselectivity with (2S)-glycidyl tosylate due to better orbital overlap in transition states .

Properties

IUPAC Name

[(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXXYIGRPAZJC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029330
Record name (2S)-Glycidyl tosylate
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Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70987-78-9
Record name (S)-Glycidyl tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70987-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl tosylate, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-Glycidyl tosylate
Source EPA DSSTox
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Record name Oxiranemethanol, 4-methylbenzene-sulfonate, (S)
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Record name (2S)-(+)-Glycidyl p-Toluenesulfonate
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Record name GLYCIDYL TOSYLATE, (S)-
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Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(2S)-(+)-Glycidyl tosylate
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(2S)-(+)-Glycidyl tosylate
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(2S)-(+)-Glycidyl tosylate
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(2S)-(+)-Glycidyl tosylate
2-Oxidooxycarbonylbenzoate
2-Oxidooxycarbonylbenzoate
(2S)-(+)-Glycidyl tosylate
2-Oxidooxycarbonylbenzoate
(2S)-(+)-Glycidyl tosylate

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